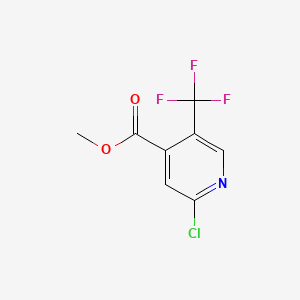

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEVEXBNCLQMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744332 | |

| Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246685-28-8 | |

| Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

CAS Number: 1246685-28-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, a key building block in medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Properties and Data

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a substituted pyridine derivative. The presence of a trifluoromethyl group significantly influences its electronic properties, making it a valuable synthon in the development of novel bioactive molecules.[1] Below is a summary of its key chemical data.

| Property | Value | Reference |

| CAS Number | 1246685-28-8 | [2][3][4][5] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [2][6] |

| Molecular Weight | 239.58 g/mol | [2][6] |

| Boiling Point | 278.5±40.0 °C (Predicted) | [6] |

| Density | 1.443±0.06 g/cm³ (Predicted) | [6] |

| pKa | -3.87±0.10 (Predicted) | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis

A potential, though unverified, synthetic workflow is outlined below. Researchers should treat this as a hypothetical pathway that requires experimental validation.

Caption: Hypothetical synthesis workflow for the target molecule.

Applications in Research and Development

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2] The trifluoromethylpyridine moiety is a key structural motif in a number of active ingredients.[1]

While specific examples of its direct use in drug candidates are not widely published, its structural features suggest its potential utility in the following areas:

-

Scaffold for Bioactive Molecules: The substituted pyridine ring can be further functionalized to generate libraries of compounds for high-throughput screening in drug discovery programs.

-

Agrochemical Synthesis: Trifluoromethylpyridines are common in modern herbicides and pesticides.[1] This compound could be a precursor to new agrochemical agents.

Safety and Handling

Detailed safety information for CAS number 1246685-28-8 is not extensively documented. However, based on the data for the closely related compound, Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-27-6), the following hazards and precautionary measures should be considered.[8] It is imperative to handle this compound with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

Hazard Statements (based on a related compound):

-

H301: Toxic if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements (based on a related compound):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P270: Do not eat, drink or smoke when using this product.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

A logical workflow for the safe handling of this chemical is presented below.

Caption: Recommended workflow for the safe handling of the chemical.

Experimental Protocols

As previously mentioned, a specific and validated experimental protocol for the synthesis of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is not available in the reviewed literature. Researchers interested in synthesizing this compound should consult general methods for the synthesis of substituted trifluoromethylpyridines and adapt them accordingly. Key considerations would include the choice of starting materials, reaction conditions for chlorination and fluorination, and the method for introducing and esterifying the carboxylic acid group.

Signaling Pathways and Drug Development

Currently, there is no publicly available information linking Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate to specific biological signaling pathways or its direct incorporation into drug candidates that have entered clinical trials. Its primary role appears to be that of a versatile building block, offering a scaffold that can be elaborated to target a wide range of biological targets. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug molecules, making this compound an attractive starting point for medicinal chemistry campaigns.[1]

The general process of utilizing such a building block in a drug discovery program is illustrated below.

Caption: General drug discovery workflow utilizing a building block.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1246685-28-8|Methyl 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylate|Methyl 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylate|-范德生物科技公司 [bio-fount.com]

- 3. methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | 1246685-28-8 [sigmaaldrich.com]

- 4. Methyl 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylate | [frontierspecialtychemicals.com]

- 5. Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. Methyl 2-chloro-5-(trifluoroMethyl)pyridine-4-carboxylate | 1246685-28-8 [amp.chemicalbook.com]

- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

Technical Guide: Physical Properties of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the known physical properties of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its specific functional groups—a chlorinated pyridine ring, a trifluoromethyl group, and a methyl ester—this molecule possesses unique electronic and steric characteristics that influence its physical behavior and potential applications. This guide consolidates available data, outlines general experimental protocols for characterizing such compounds, and presents a conceptual synthetic workflow.

Core Physical and Chemical Data

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a substituted pyridine derivative. While comprehensive experimental data for this specific molecule is not widely published, the following information has been compiled from various chemical data aggregators.

General Properties

| Property | Value | Source |

| CAS Number | 1246685-28-8 | [1][2][3] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [2][3] |

| Molecular Weight | 239.58 g/mol | [2][3] |

| IUPAC Name | Methyl 2-chloro-5-(trifluoromethyl)isonicotinate | [1] |

| Synonyms | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | [2] |

Quantitative Physical Properties

Quantitative experimental data for properties such as melting point, boiling point, density, and solubility for Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate are not consistently reported in publicly available literature and databases. Many safety data sheets and vendor specifications explicitly state "no data available" for these parameters. This suggests that either the compound has not been extensively characterized in this regard, or the data is proprietary.

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Experimental Protocols for Property Determination

For novel pyridine derivatives like the topic compound where specific data is unavailable, standardized experimental protocols are employed to determine their physical properties. The following outlines the general methodologies that would be applied.

Melting Point Determination

-

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

-

Methodology (Capillary Method):

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer or digital temperature sensor.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

Boiling Point Determination

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology (Distillation Method):

-

A small quantity of the liquid sample is placed in a distillation flask with boiling chips.

-

A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer. For small quantities, micro-boiling point determination methods can be used.

-

Density Determination

-

Objective: To measure the mass per unit volume of the substance.

-

Methodology (Pycnometer Method):

-

The mass of a clean, dry pycnometer (a small glass flask of known volume) is accurately measured.

-

The pycnometer is filled with the sample substance, and its mass is measured again.

-

The volume of the pycnometer is determined by filling it with a reference liquid of known density (e.g., distilled water) and measuring the mass.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Solubility Assessment

-

Objective: To determine the extent to which the compound dissolves in various solvents.

-

Methodology (Qualitative and Quantitative):

-

Qualitative: A small, measured amount of the solute is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, DMSO, chloroform). The mixture is agitated, and the dissolution is observed. This is repeated with a range of polar and non-polar solvents.

-

Quantitative (e.g., UV-Vis Spectroscopy): A saturated solution of the compound is prepared at a specific temperature. The solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, by comparing its absorbance to a calibration curve.

-

Conceptual Synthesis Workflow

References

An In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. This document outlines its chemical properties, and potential applications, and provides context for its synthesis based on established methods for related compounds.

Core Properties

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a substituted pyridine derivative. The presence of a trifluoromethyl group significantly influences its chemical properties, often enhancing the metabolic stability and lipophilicity of molecules into which it is incorporated.[1]

Quantitative Data Summary

The fundamental physicochemical properties of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 239.579 g/mol | [2] |

| 239.57 g/mol | [3] | |

| CAS Number | 1246685-28-8 | [2][3] |

| Molecular Formula | C8H5ClF3NO2 | [2] |

| C8H5NO2F3Cl | [3] |

Synthesis and Methodologies

General synthetic strategies for trifluoromethylpyridines often involve:

-

Chlorine/Fluorine Exchange: This common method utilizes trichloromethylpyridine as a starting material, where chlorine atoms are exchanged for fluorine atoms.[4][5]

-

Pyridine Ring Construction: Building the pyridine ring from a trifluoromethyl-containing precursor is another widely used approach.[4][5]

-

Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pyridine ring using a trifluoromethyl active species.[4]

One prominent method for producing related compounds like 2-chloro-5-(trifluoromethyl)pyridine is through a simultaneous vapor-phase chlorination and fluorination of picoline at high temperatures using transition metal-based catalysts.[3][4]

Applications in Research and Development

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules. The trifluoromethylpyridine moiety is a key structural motif in numerous active ingredients found in both agrochemicals and pharmaceuticals.[4][5] Its utility stems from the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance the biological activity and pharmacokinetic profile of the final product.[4]

Below is a diagram illustrating the logical relationship of this compound as a chemical intermediate.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the public domain that directly links Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate to any particular signaling pathway. Its role is primarily understood as a building block for creating larger, biologically active molecules. The biological activity of the final compounds containing the trifluoromethylpyridine moiety is diverse and depends on the overall molecular structure.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

- 1. 1260791-44-3(methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate) | Kuujia.com [kuujia.com]

- 2. Methyl 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylate | [frontierspecialtychemicals.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

Trifluoromethylpyridine Derivatives: A Comprehensive Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridine derivatives have emerged as a critical structural motif in modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (CF3) group onto a pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These advantageous properties have led to the development of numerous successful drugs and agrochemicals.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for trifluoromethylpyridine derivatives, detailed experimental protocols, and insights into their mechanisms of action in key signaling pathways.

Core Synthetic Pathways

The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into three main strategies: modification of a pre-existing pyridine ring, construction of the pyridine ring from trifluoromethylated precursors, and direct trifluoromethylation of the pyridine scaffold.

Halogen Exchange (Halex) Reactions

One of the most established methods for synthesizing trifluoromethylpyridines is the halogen exchange reaction, where a trichloromethyl group on the pyridine ring is converted to a trifluoromethyl group using a fluorinating agent. This method is particularly useful for the large-scale production of key intermediates.[2]

A common starting material for this process is 3-picoline, which is first chlorinated to form 2-chloro-5-trichloromethylpyridine. This intermediate is then subjected to fluorination.[5]

Key Intermediates and Reactions:

-

Starting Material: 3-Picoline

-

Chlorination: Formation of 2-chloro-5-trichloromethylpyridine.

-

Fluorination: Conversion of the -CCl3 group to a -CF3 group.

Experimental Protocol: Synthesis of 2-chloro-5-trifluoromethylpyridine via Halogen Exchange

Step 1: N-oxidation of 3-picoline.

-

(This step is often performed prior to chlorination to control regioselectivity, though direct chlorination is also possible).

Step 2: Chlorination of 3-picoline or its N-oxide.

-

Reagents: Chlorine gas (Cl2), initiator (e.g., azobisisobutyronitrile), solvent (e.g., o-dichlorobenzene).

-

Procedure: 3-Picoline is reacted with chlorine gas at elevated temperatures (120-140°C) in the presence of an initiator. The reaction is typically carried out for 18-20 hours.[5]

Step 3: Fluorination of 2-chloro-5-trichloromethylpyridine.

-

Reagents: Anhydrous potassium fluoride (KF), phase-transfer catalyst (e.g., cetyltrimethylammonium bromide - CTAB), solvent (e.g., dimethyl sulfoxide - DMSO).

-

Procedure: 2-chloro-5-trichloromethylpyridine is heated with anhydrous KF in DMSO with a phase-transfer catalyst. The reaction is typically refluxed for 5-7 hours.[5] The molar ratio of 2-chloro-5-trichloromethylpyridine to anhydrous KF is generally 1:2-2.4.[5]

Pyridine Ring Construction (Cyclocondensation)

This approach involves the construction of the pyridine ring from acyclic precursors that already contain a trifluoromethyl group. Cyclocondensation reactions offer a high degree of flexibility in introducing various substituents onto the pyridine ring.[2][6]

Common trifluoromethylated building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and 4-ethoxy-1,1,1-trifluoro-3-en-2-one.[2][7] These can be reacted with enamines or other suitable nitrogen-containing compounds to form the pyridine ring.[8][9]

Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)nicotinonitrile Derivative via Cyclocondensation

Step 1: Synthesis of 4-ethoxy-1,1,1-trifluoro-3-en-2-one.

-

Reagents: Vinyl ethyl ether, trifluoroacetyl chloride, pyridine, toluene.

-

Procedure: To a solution of vinyl ethyl ether and pyridine in toluene at 0-5°C, trifluoroacetyl chloride is added dropwise over 1 hour. The reaction is stirred for an additional 3 hours. The reaction is then quenched with ice water, and the organic phase is washed and concentrated to yield the product.[7]

Step 2: Cyclization to form 4-trifluoromethylnicotinonitrile.

-

Reagents: 4-ethoxy-1,1,1-trifluoro-3-en-2-one, 3-aminoacrylonitrile, sodium ethoxide, ethanol.

-

Procedure: A mixture of 4-ethoxy-1,1,1-trifluoro-3-en-2-one and 3-aminoacrylonitrile in ethanol is heated to reflux for 3 hours. A solution of sodium ethoxide in ethanol is then added dropwise, and the mixture is refluxed for an additional 5 hours. The solvent is removed to yield the product.[7]

Step 3: Hydrolysis to 4-(Trifluoromethyl)nicotinic acid.

-

Reagents: 4-trifluoromethylnicotinonitrile, sodium hydroxide, water.

-

Procedure: The nicotinonitrile derivative is hydrolyzed by heating with aqueous sodium hydroxide at 100°C. Acidification of the reaction mixture yields the final product.[10]

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation has emerged as a powerful and atom-economical method for the synthesis of trifluoromethylpyridines. This approach avoids the need for pre-functionalized starting materials.[11] A variety of trifluoromethylating reagents are available, with Togni's reagent being a popular choice.[3][12]

These reactions can be promoted by transition metals or proceed under metal-free conditions, often involving radical intermediates.[3][11]

Experimental Protocol: Direct C-H Trifluoromethylation of Pyridine using an N-Methylpyridine Quaternary Ammonium Activation Strategy

-

Reagents: Pyridinium iodide salt, trifluoroacetic acid (TFA), silver carbonate (Ag2CO3), N,N-dimethylformamide (DMF).

-

Procedure: A mixture of the pyridinium iodide salt, trifluoroacetic acid, and silver carbonate in DMF is heated. This method offers good yields and excellent regioselectivity.[12][13] The reaction is believed to proceed through a nucleophilic trifluoromethylation mechanism.[12][13]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the different synthetic pathways.

Table 1: Halogen Exchange for the Synthesis of 2-Chloro-5-Trifluoromethylpyridine

| Starting Material | Chlorination Conditions | Fluorination Conditions | Yield | Reference |

| 3-Picoline | Cl2, AIBN, o-dichlorobenzene, 120-140°C, 18-20h | KF, CTAB, DMSO, reflux, 5-7h | Good | [5] |

| 3-Trifluoromethylpyridine | Cl2, CCl4, reflux, 15h (AIBN initiated) | - | Major product | [14] |

Table 2: Pyridine Ring Construction via Cyclocondensation

| CF3-Building Block | Reaction Partner | Conditions | Product | Yield | Reference |

| 4-Ethoxy-1,1,1-trifluoro-3-en-2-one | 3-Aminoacrylonitrile | NaOEt, EtOH, reflux, 5h | 4-Trifluoromethylnicotinonitrile | 96.7% | [7] |

| Ethyl 4,4,4-trifluoroacetoacetate | Cyanoacetamide | KOH, then POCl3, then Pd/C, H2, then hydrolysis | 4-Trifluoromethylnicotinic acid | - | [15] |

Table 3: Direct C-H Trifluoromethylation of Pyridine Derivatives

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| Pyridinium iodide salt | TFA, Ag2CO3 | DMF, heat | Trifluoromethylpyridine | Good | [12][13] |

| Enamine | Togni's reagent, CuI | DMF, rt, 2h | β-Trifluoromethylated enamine | 23% | [16] |

Signaling Pathways and Mechanism of Action

Trifluoromethylpyridine derivatives have shown significant activity in modulating key signaling pathways implicated in various diseases.

Inhibition of the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[17][18] Its dysregulation is a hallmark of many cancers.[17]

Bimiralisib (PQR309) , a trifluoromethylpyridine derivative, is a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor.[19][20] It inhibits all class I PI3K isoforms (α, β, γ, δ) and also targets mTORC1 and mTORC2.[19][21]

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Fluazifop-butyl is a selective herbicide that contains a trifluoromethylpyridine moiety. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in grasses.[4][22][23][24][25] Inhibition of ACCase disrupts the formation of cell membranes, leading to the death of the weed.[22][24]

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of trifluoromethylpyridine derivatives is outlined below.

Characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to elucidate the structure of the molecule.[6][26][27]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[28]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.[26][27]

Conclusion

The synthesis of trifluoromethylpyridine derivatives is a dynamic and evolving field. The methods outlined in this guide, from traditional halogen exchange to modern direct C-H functionalization, provide a versatile toolkit for chemists. The profound impact of these compounds in medicine and agriculture, exemplified by their ability to potently and selectively inhibit key enzymes in critical signaling pathways, ensures that the development of novel synthetic routes and new applications will remain an active area of research. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the frontiers of drug discovery and crop protection through the strategic use of trifluoromethylpyridine scaffolds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 13. academic.oup.com [academic.oup.com]

- 14. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 15. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 16. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. portlandpress.com [portlandpress.com]

- 25. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 26. jocpr.com [jocpr.com]

- 27. researchgate.net [researchgate.net]

- 28. rsc.org [rsc.org]

The Rise of Trifluoromethylpyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

A new in-depth technical guide has been released, offering researchers, scientists, and drug development professionals a comprehensive overview of the discovery and development of novel trifluoromethylpyridine (TFMP) compounds. This whitepaper details the synthesis, biological evaluation, and mechanistic insights into this important class of molecules that has shown significant promise in both agrochemical and pharmaceutical applications. The trifluoromethyl group, with its unique electronic properties and metabolic stability, coupled with the versatile pyridine scaffold, has led to the development of a wide array of bioactive compounds.[1][2]

The guide provides a thorough examination of the structure-activity relationships (SAR) that govern the efficacy of these compounds across various therapeutic and protective areas, including their roles as anticancer, antiviral, antifungal, herbicidal, and insecticidal agents.

Quantitative Analysis of Bioactivity

The biological evaluation of novel TFMP derivatives has yielded a wealth of quantitative data, demonstrating their potential in diverse applications. The following tables summarize the inhibitory concentrations (IC50), effective concentrations (EC50), and minimum inhibitory concentrations (MIC) for a selection of these compounds against various targets.

Table 1: Anticancer and Kinase Inhibitory Activity of Trifluoromethyl-Substituted Pyrimidine and Thiazolo[4,5-d]pyrimidine Derivatives

| Compound ID | Target/Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| 17v | H1975 | Non-small cell lung | MTT Assay | 2.27 | [Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives] |

| 3b | C32 | Melanoma | MTT Assay | - | [Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives] |

| 3d | C32 | Melanoma | MTT Assay | 87.4 | [Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives] |

| 3d | A375 | Melanoma | MTT Assay | 103 | [Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives] |

| W14 | RORγt | - | Luciferase | 0.0075 | [A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists] |

Table 2: Antiviral, Antibacterial, and Antifungal Activity of Novel Trifluoromethylpyridine Derivatives

| Compound ID | Target Organism/Virus | Activity Type | EC50 (µg/mL) | Reference |

| A16 | Tobacco Mosaic Virus (TMV) | Antiviral | 18.4 | [Novel trifluoromethylpyridine piperazine derivatives as potential plant activators] |

| A16 | Cucumber Mosaic Virus (CMV) | Antiviral | 347.8 | [Novel trifluoromethylpyridine piperazine derivatives as potential plant activators] |

| F10 | Xanthomonas oryzae pv. oryzae | Antibacterial | 83 | [Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties] |

| E1 | Ralstonia solanacearum | Antibacterial | 40-78 | [Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties] |

| A1 | Rhizoctonia solani | Antifungal | 0.0214 | [Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents] |

| A18 | Rhizoctonia solani | Antifungal | 0.0173 | [Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents] |

| 5i | Sclerotinia sclerotiorum | Antifungal | 0.73 | [Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates] |

| 5i | Rhizoctonia cerealis | Antifungal | 4.61 | [Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates] |

Table 3: Herbicidal Activity of Novel Trifluoromethylpyridine Derivatives

| Compound ID | Target Weed Species | Activity Type | ED50 (g a.i./hm²) | Reference |

| 7a | Abutilon theophrasti | Herbicidal | 13.32 | [Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity] |

| 7a | Amaranthus retroflexus | Herbicidal | 5.48 | [Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity] |

Key Signaling Pathways and Mechanisms of Action

Trifluoromethylpyridine compounds exert their biological effects through various mechanisms, often by targeting key enzymes and signaling pathways. The following diagrams illustrate some of the known mechanisms of action.

Experimental workflow for the discovery of novel trifluoromethylpyridine compounds.

A common workflow for the discovery of new TFMP compounds involves a multi-step synthesis followed by rigorous biological screening. This iterative process allows for the optimization of lead compounds based on structure-activity relationship studies.

Mechanism of action for trifluoromethylpyridine-based kinase inhibitors.

In oncology, many TFMP derivatives function as kinase inhibitors.[3] They competitively bind to the ATP-binding site of receptor tyrosine kinases like EGFR, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[3]

Mechanism of action for trifluoromethylpyridine-based RORγt inverse agonists.

For autoimmune diseases, TFMP compounds have been developed as inverse agonists of the retinoic acid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation of Th17 cells, which are major contributors to inflammatory responses.[1][2] By inhibiting RORγt, these compounds can reduce the production of pro-inflammatory cytokines like IL-17.[1]

Mechanism of action for trifluoromethylpyridine-based succinate dehydrogenase inhibitors.

In the agrochemical sector, a significant number of TFMP-containing fungicides act as succinate dehydrogenase inhibitors (SDHIs).[4][5] Succinate dehydrogenase (Complex II) is a crucial enzyme in both the Krebs cycle and the mitochondrial electron transport chain.[6] By inhibiting this enzyme, these fungicides disrupt cellular respiration and energy production in pathogenic fungi, leading to their death.[4][6]

Detailed Experimental Protocols

This technical guide provides detailed, step-by-step protocols for the synthesis and biological evaluation of novel trifluoromethylpyridine compounds, empowering researchers to replicate and build upon these findings.

Synthesis of Novel Trifluoromethylpyridine Amide Derivatives

This protocol describes a general method for the synthesis of trifluoromethylpyridine amide derivatives, which have shown promising antibacterial and insecticidal activities.

Step 1: Synthesis of the Amide Intermediate

-

To a solution of a substituted aniline (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add a trifluoromethylpyridine carboxylic acid chloride (1.1 eq.) dropwise at 0 °C.

-

Add a base, such as triethylamine (1.5 eq.), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide intermediate.

Step 2: Characterization

-

Confirm the structure of the synthesized compounds using nuclear magnetic resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][8][9]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7][8]

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[7]

In Vitro Antifungal Activity: Mycelium Growth Rate Method

This method is used to evaluate the efficacy of antifungal compounds by measuring the inhibition of fungal mycelial growth.[10][11]

Procedure:

-

Prepare potato dextrose agar (PDA) medium and sterilize.

-

Incorporate the test compound at various concentrations into the molten PDA.

-

Pour the amended PDA into Petri dishes.

-

Inoculate the center of each plate with a mycelial plug of the test fungus.

-

Incubate the plates at the optimal temperature for the specific fungus.

-

Measure the diameter of the fungal colony at regular intervals.

-

Calculate the percentage of growth inhibition compared to a control plate without the compound.

This comprehensive guide serves as a valuable resource for scientists working on the cutting edge of drug discovery and development, providing both foundational knowledge and practical protocols for the exploration of novel trifluoromethylpyridine compounds. The continued investigation into this privileged scaffold is poised to deliver the next generation of innovative medicines and crop protection agents.

References

- 1. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. js.ugd.edu.mk [js.ugd.edu.mk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Chloro-Substituent in Trifluoromethylpyridines: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reactivity of the chloro-substituent in trifluoromethylpyridines, a class of compounds of significant interest in medicinal and agrochemical research. The presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group dramatically influences the electronic properties of the pyridine ring, rendering the chloro-substituent highly susceptible to a range of synthetic transformations. This document details the key reactions, provides quantitative data for comparative analysis, and offers detailed experimental protocols for laboratory application.

Introduction: The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[1] This property, combined with the inherent electron-deficient nature of the pyridine ring, profoundly activates the carbon-chlorine bond towards nucleophilic attack.[2] This activation is most pronounced when the -CF₃ group is positioned ortho or para to the chloro-substituent, as this allows for effective delocalization of the negative charge in the reaction intermediate. Consequently, chloro-trifluoromethylpyridines are versatile substrates for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

The strategic placement of the trifluoromethyl group not only enhances reactivity but also imparts desirable properties to the final molecules, such as increased metabolic stability and improved membrane permeability, which are critical in drug design.[1]

Figure 1. Electronic activation of the C-Cl bond by the CF₃ group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a primary pathway for the functionalization of chloro-trifluoromethylpyridines. It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chloro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The aromaticity is then restored by the expulsion of the chloride leaving group.

The reaction rate and regioselectivity are highly dependent on the substitution pattern of the pyridine ring. The electron-withdrawing -CF₃ group and the ring nitrogen work in concert to stabilize the anionic Meisenheimer intermediate, thereby facilitating the reaction.[4]

Reactivity of Isomers

The position of the trifluoromethyl group relative to the chlorine atom significantly impacts the rate of SNAr. Competition experiments with benzyl alcohol as the nucleophile have demonstrated a clear reactivity trend among isomers.

Table 1: Relative SNAr Reactivity of Chloro-Trifluoromethylpyridine Isomers

| Electrophile 1 | Electrophile 2 | Relative Rate (k₁/k₂) |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine | 2.44[5] |

| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine | 2.15[5] |

Conditions: Benzyl alcohol (limiting reagent), potassium tert-butoxide, DMSO, room temperature.[5]

These data indicate that the 5-CF₃ isomer is the most reactive, benefiting from the combined electron-withdrawing effects of the nitrogen and the para-positioned CF₃ group, which effectively stabilize the intermediate.

Scope of Nucleophiles

A wide variety of nucleophiles can displace the chloro-substituent. Below are representative examples illustrating the versatility of this reaction, primarily focusing on the highly reactive 2-chloro-5-trifluoromethylpyridine.

Table 2: SNAr Reactions of 2-Chloro-5-(trifluoromethyl)pyridine with Various Nucleophiles

| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | K₂CO₃ | DMF | 100 | 12 | ~95 (analogous) |

| Benzylamine | Et₃N | DMSO | 80 | 6 | ~90 (analogous) |

| Thiophenol | NaH | THF | rt | 2 | 95 (analogous)[6] |

| Sodium Methoxide | NaOMe | MeOH | Reflux | 4 | >90 (analogous) |

| Indole | KOH | DMSO | 135 | 24 | 71 (analogous) |

Note: Yields are based on analogous reactions with similarly activated aryl chlorides/fluorides and serve as representative examples.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective for forming C-N, C-O, and C-S bonds, palladium-catalyzed cross-coupling reactions are the methods of choice for C-C and certain C-N bond formations. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specialized, bulky, and electron-rich phosphine ligands to facilitate the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the chloro-trifluoromethylpyridine with an organoboron reagent. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Chloro-TFM-Pyridine | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloro-5-CF₃-Pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 85-90 (est.) |

| 2-Chloro-5-CF₃-Pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 78 (analogous)[8] |

| 4-Chloro-2-CF₃-Pyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 75 (analogous)[9] |

| 2-Chloro-3-CF₃-Pyridine | 3-Furylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 70-80 (est.) |

Note: Yields are estimated or drawn from analogous systems due to a lack of direct literature precedent for these exact combinations. Conditions are representative.[8][9][10]

Buchwald-Hartwig Amination

For the synthesis of arylamines, particularly with less nucleophilic amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination is an indispensable tool.[11][12] This reaction couples an amine with the aryl chloride under palladium catalysis.

Table 4: Representative Buchwald-Hartwig Amination Reactions

| Chloro-TFM-Pyridine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloro-5-CF₃-Pyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~90 (est.) |

| 2-Chloro-5-CF₃-Pyridine | Morpholine | [Pd(cinnamyl)Cl]₂ / XPhos | NaOtBu | Toluene | 100 | 95 (analogous)[11] |

| 4-Chloro-2-CF₃-Pyridine | Piperidine | (IPr)Pd(allyl)Cl | NaOTMS | THF | 50 | 85 (analogous)[4] |

| 2-Chloro-3-CF₃-Pyridine | Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | ~80 (est.) |

Note: Yields are estimated or drawn from analogous systems. Conditions are representative.[4][11]

Experimental Protocols

The following sections provide detailed, generalized methodologies for key transformations. Researchers should note that optimization may be required for specific substrates.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a typical procedure for the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a secondary amine like morpholine.

Figure 2. General workflow for an SNAr amination experiment.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

-

Add anhydrous DMF via syringe, followed by the addition of morpholine.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-chloro-5-(trifluoromethyl)pyridine with an arylboronic acid.

Figure 3. Decision guide for reaction type selection.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Arylboronic acid (1.3 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-Dioxane or Toluene

-

Standard Schlenk flask or sealed tube for anhydrous, inert reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precursor (Pd₂(dba)₃), ligand (XPhos), base (K₃PO₄), arylboronic acid, and 2-chloro-5-(trifluoromethyl)pyridine to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Add the anhydrous solvent (e.g., Toluene) to the flask.

-

Seal the flask and remove it from the glovebox.

-

Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.[13]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The chloro-substituent on trifluoromethyl-activated pyridine rings is a highly versatile functional group for the synthesis of complex molecules. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The choice of reaction is dictated by the desired bond formation, with SNAr being highly effective for heteroatom nucleophiles and cross-coupling methods enabling the formation of carbon-carbon and challenging carbon-nitrogen bonds. A thorough understanding of the electronic effects governing reactivity and the specific conditions required for each transformation, as outlined in this guide, is essential for researchers in the fields of drug discovery and materials science to effectively utilize these powerful synthetic tools.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

Spectroscopic and Structural Analysis of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate. Due to the limited public availability of experimental spectra, this document presents a framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, generalized experimental protocols for each technique are provided to guide researchers in obtaining high-quality data. The guide also includes structured tables for the systematic recording of spectroscopic data and a logical diagram illustrating the relationship between the compound and its analytical characterization methods. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, quality control, and application of this compound in drug discovery and development.

Compound Profile

| Compound Name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate |

| CAS Number | 1246685-28-8 |

| Molecular Formula | C₈H₅ClF₃NO₂ |

| Molecular Weight | 255.58 g/mol |

| Chemical Structure |  |

Note: The chemical structure image is a representation and should be confirmed with experimental data.

Spectroscopic Data (Hypothetical)

Note: The following tables are templates. Specific chemical shifts, peak intensities, and fragmentation patterns must be determined through experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| e.g., 8.85 | s | 1H | - | H-6 |

| e.g., 7.95 | s | 1H | - | H-3 |

| e.g., 3.95 | s | 3H | - | -OCH₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| e.g., 164.0 | C=O (ester) |

| e.g., 152.0 | C-2 |

| e.g., 148.0 (q) | C-5 |

| e.g., 145.0 | C-4 |

| e.g., 125.0 | C-3 |

| e.g., 122.0 (q) | CF₃ |

| e.g., 118.0 | C-6 |

| e.g., 53.0 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., ~3100-3000 | w | C-H stretch (aromatic) |

| e.g., ~2960 | w | C-H stretch (methyl) |

| e.g., ~1730 | s | C=O stretch (ester) |

| e.g., ~1580, 1550 | m | C=C stretch (pyridine ring) |

| e.g., ~1350-1150 | s | C-F stretch (trifluoromethyl) |

| e.g., ~1250 | s | C-O stretch (ester) |

| e.g., ~800-700 | m | C-Cl stretch |

(s = strong, m = medium, w = weak)

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| e.g., 255/257 | 100 / 33 | [M]⁺, [M+2]⁺ (isotopic pattern for Cl) |

| e.g., 224/226 | variable | [M - OCH₃]⁺ |

| e.g., 196/198 | variable | [M - COOCH₃]⁺ |

| e.g., 186 | variable | [M - Cl - CF₃]⁺ |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and the absence of solvent signals that may obscure important sample peaks.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A relaxation delay of 2-5 seconds is recommended.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

-

Ionize the sample using a standard electron energy of 70 eV.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

-

Analyze the molecular ion peak and the isotopic pattern to confirm the molecular formula. Study the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

Caption: Spectroscopic analysis workflow.

Methodological & Application

Application Notes and Protocols for Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the synthetic protocols related to Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate. Due to the limited availability of specific published data for this exact compound, this report also includes established methods for the synthesis of its key precursor, 2-chloro-5-(trifluoromethyl)pyridine, and discusses potential synthetic routes to the target molecule based on analogous chemical transformations.

Overview and Applications

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a functionalized pyridine derivative. The trifluoromethyl group and the chloro substituent make it a potentially valuable building block in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The chloro and ester moieties provide reactive sites for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries.

While specific applications for Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate are not widely reported in peer-reviewed literature, its structural motifs are present in molecules of biological interest. The core structure, 2-chloro-5-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of several commercialized agrochemicals.[1]

Synthesis of the Key Precursor: 2-chloro-5-(trifluoromethyl)pyridine

The most common and industrially relevant precursor to the title compound is 2-chloro-5-(trifluoromethyl)pyridine. Several synthetic routes from 3-picoline (3-methylpyridine) have been reported. A prevalent method involves the chlorination of the methyl group followed by a halogen exchange reaction.

Experimental Protocol: Synthesis of 2-chloro-5-(trichloromethyl)pyridine

This protocol is based on the chlorination of 2-chloro-5-methylpyridine.

Materials:

-

2-chloro-5-methylpyridine

-

o-dichlorobenzene (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Chlorine gas

-

Nitrogen gas

Procedure:

-

To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add 2-chloro-5-methylpyridine and o-dichlorobenzene.

-

Add a catalytic amount of AIBN.

-

Purge the system with nitrogen gas.

-

Heat the mixture to 80 °C while stirring.

-

Switch the gas feed from nitrogen to chlorine and continue to heat to 140 °C.

-

Maintain the reaction at this temperature under a constant slow stream of chlorine gas for 18-20 hours.

-

During the reaction, add additional portions of AIBN every 2 hours to maintain the radical chain reaction.

-

After the reaction is complete, stop heating and switch the gas feed back to nitrogen to purge the excess chlorine.

-

Remove the solvent by distillation under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield 2-chloro-5-(trichloromethyl)pyridine as a white solid.

Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

This protocol describes the fluorination of 2-chloro-5-(trichloromethyl)pyridine.

Materials:

-

2-chloro-5-(trichloromethyl)pyridine

-

Anhydrous potassium fluoride (KF)

-

Cetyltrimethylammonium bromide (CTAB) (phase transfer catalyst)

-

Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

-

In a reaction vessel, combine 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride, and CTAB in dimethyl sulfoxide.

-

The molar ratio of 2-chloro-5-(trichloromethyl)pyridine to anhydrous potassium fluoride should be in the range of 1:2 to 1:2.4.

-

Heat the mixture to reflux with vigorous stirring.

-

Maintain the reaction under reflux for 5-7 hours.

-

After completion, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent.

-

The organic layer is then washed, dried, and concentrated to give the crude 2-chloro-5-(trifluoromethyl)pyridine.

-

Further purification can be achieved by distillation.

Data Summary for Precursor Synthesis

| Step | Reactant | Reagents | Solvent | Conditions | Product | Yield |

| 1 | 2-chloro-5-methylpyridine | Cl₂, AIBN | o-dichlorobenzene | 140 °C, 18-20 h | 2-chloro-5-(trichloromethyl)pyridine | ~83% |

| 2 | 2-chloro-5-(trichloromethyl)pyridine | KF, CTAB | DMSO | Reflux, 5-7 h | 2-chloro-5-(trifluoromethyl)pyridine | Not specified |

Note: Yields can vary based on reaction scale and purification methods.

Proposed Synthetic Pathway for Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

There is no specific literature detailing the synthesis of Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate. However, a plausible route would involve the functionalization of the 2-chloro-5-(trifluoromethyl)pyridine intermediate at the 4-position. A general strategy for the C-4 selective carboxylation of pyridines has been recently developed and could potentially be adapted.[2][3]

Hypothetical Experimental Protocol: C-4 Carboxylation

This hypothetical protocol is based on a copper-catalyzed carboxylation of pyridylphosphonium salts with CO₂.

Step 1: C-H Phosphination

-

React 2-chloro-5-(trifluoromethyl)pyridine with a suitable phosphine source in the presence of an oxidant to form the corresponding pyridylphosphonium salt at the 4-position.

Step 2: Copper-Catalyzed Carboxylation

-

The resulting pyridylphosphonium salt would be subjected to a copper-catalyzed carboxylation.

-

Materials:

-

Pyridylphosphonium salt of 2-chloro-5-(trifluoromethyl)pyridine

-

Copper(I) chloride (CuCl) (catalyst)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA) (ligand)

-

Diethylzinc (ZnEt₂) (reductant)

-

Dimethylacetamide (DMA) (solvent)

-

Carbon dioxide (CO₂) (1 atm)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the pyridylphosphonium salt, CuCl, and TMEDA in DMA.

-

Introduce CO₂ gas at atmospheric pressure.

-

Add ZnEt₂ as a reductant.

-

Stir the reaction at room temperature until completion.

-

The reaction would yield 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid.

-

Step 3: Esterification

-

The resulting carboxylic acid would then be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a reagent like thionyl chloride followed by methanol.

Visualized Synthetic Pathways

Synthesis of 2-chloro-5-(trifluoromethyl)pyridine

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of Trifluoromethylpyridines in Modern Agrochemicals: Applications and Synthesis Protocols

Introduction: The incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone in the development of high-efficacy agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced binding affinity to target sites, and altered lipophilicity, have led to the discovery and commercialization of a wide array of herbicides, insecticides, and fungicides.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from trifluoromethylpyridine intermediates, intended for researchers, scientists, and professionals in the field of drug development.

I. Herbicides: Targeting Unwanted Vegetation

Trifluoromethylpyridine-based herbicides are instrumental in controlling a broad spectrum of grass and broadleaf weeds in various crops. A prominent example is Fluazifop-P-butyl, a selective, post-emergence herbicide valued for its systemic activity against grass weeds.[3][4]

Quantitative Data: Herbicidal Efficacy

The efficacy of trifluoromethylpyridine-based herbicides is typically evaluated by determining the concentration required to inhibit weed growth by 50% (EC50) or by assessing the overall weed control percentage at specific application rates.

| Herbicide | Target Weed | Efficacy Data | Reference |

| Fluazifop-P-butyl | Urochloa plantaginea | Dose-dependent control; improved efficacy with early morning application. | [5] |

| Fluazifop-P-butyl | Annual and perennial grasses | Effective control with no phytotoxicity to various broadleaf crops. | [4] |

Experimental Protocol: Synthesis of Fluazifop-P-butyl

The synthesis of Fluazifop-P-butyl involves a multi-step process starting from the key intermediate 2-chloro-5-(trifluoromethyl)pyridine.[3][6]

Step 1: Synthesis of 2-(4-hydroxyphenoxy)propionic acid with 2-chloro-5-(trifluoromethyl)pyridine

-

To a solution of (R)-2-(4-hydroxyphenoxy)propionic acid in N,N-dimethylformamide (DMF), add potassium phosphate and tetra-(n-butyl)ammonium iodide.

-

Add 2-chloro-5-(trifluoromethyl)pyridine to the mixture.

-

Heat the reaction mixture to 50-60°C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2: Esterification with Butan-1-ol

-

After the completion of the first step, add 1,3,5-trichloro-2,4,6-triazine to the reaction mixture at 5-25°C and stir for approximately 1 hour and 10 minutes.

-

Introduce butan-1-ol to the mixture.

-

Continue stirring at room temperature until the esterification is complete, as monitored by TLC or HPLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Fluazifop-P-butyl.

Caption: Synthesis workflow for Fluazifop-P-butyl.

II. Insecticides: Combating Crop Pests

Trifluoromethylpyridine moieties are integral to the structure of numerous modern insecticides, offering novel modes of action and effectiveness against a range of sucking and chewing pests.

Quantitative Data: Insecticidal Activity

The insecticidal activity of these compounds is quantified through various bioassays, including determining the lethal concentration (LC50) or assessing the percentage of pest control at given concentrations.

| Insecticide | Target Pest | Efficacy Data | Reference |

| Chlorfluazuron | Lepidopteran pests | Effective at low rates (10-100 g a.i./ha) with long residual activity. | [7] |

| Chlorfluazuron | Spodoptera littoralis | More toxic than chlorantraniliprole in laboratory studies. | [8] |

| Flonicamid | Aphids | Rapidly inhibits feeding behavior and provides long-lasting control. | [9] |

Experimental Protocol: Synthesis of Chlorfluazuron

Chlorfluazuron is a benzoylurea insecticide synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis involves the formation of a key aniline intermediate followed by reaction with a benzoyl isocyanate.

Step 1: Synthesis of 3-chloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline

-

In a reaction vessel, combine 2,6-dichloro-4-aminophenol and 2,3-dichloro-5-trifluoromethylpyridine in a solvent such as N,N-dimethylacetamide (DMA).

-

Add anhydrous potassium carbonate as a base.

-

Introduce a ZSM molecular sieve catalyst.

-

Heat the mixture to 60-70°C and react for 6 hours.

-

After the reaction, filter the mixture to remove solids and collect the filtrate containing the desired aniline intermediate.

Step 2: Synthesis of Chlorfluazuron

-

To the filtrate from the previous step, add 2,6-difluorobenzoyl isocyanate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Precipitate the product by adding the reaction mixture to water.

-

Filter the solid, wash with water, and dry to obtain crude Chlorfluazuron.

-

Recrystallize the crude product from a suitable solvent to yield pure Chlorfluazuron.

Caption: Synthesis workflow for Chlorfluazuron.

Experimental Protocol: Synthesis of Flonicamid

Flonicamid, a pyridinecarboxamide insecticide, is synthesized from 4-trifluoromethylnicotinic acid.[9]

Step 1: Synthesis of 4-trifluoromethylnicotinoyl chloride

-

In a flask, mix 4-trifluoromethylnicotinic acid, an acyl chlorination reagent (e.g., triphosgene), a catalytic amount of N,N-dimethylformamide (DMF), and a solvent such as toluene.

-

Heat the mixture with stirring at 80-110°C for 4-5 hours.

-

The resulting solution contains 4-trifluoromethylnicotinoyl chloride.

Step 2: Amidation with Aminoacetonitrile

-

In a separate vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride and an acid-binding agent (e.g., sodium carbonate) at 0-100°C.

-

Add the toluene solution of 4-trifluoromethylnicotinoyl chloride from Step 1 to the aqueous solution.

-

Stir the mixture for 2-3 hours.

-

After the reaction is complete, separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by crystallization or column chromatography to obtain Flonicamid.

III. Fungicides: Protecting Crops from Disease

Trifluoromethylpyridine-containing fungicides are critical in managing a wide range of fungal diseases in various crops. Their diverse modes of action help in mitigating the development of resistance.

Quantitative Data: Fungicidal Efficacy

The efficacy of these fungicides is often expressed as the effective concentration required to inhibit 50% of mycelial growth or spore germination (EC50).

| Fungicide | Target Pathogen | Efficacy Data (EC50 in µg/mL) | Reference |

| Fluazinam | Fusarium graminearum | Mycelial growth: 0.037 - 0.179 | [10] |

| Fluazinam | Fusarium graminearum | Spore germination: 0.039 - 0.506 | [10] |

| Fluazinam | Sclerotinia sclerotiorum | Mycelial growth: 0.0019 - 0.0115 | [11] |

| Fluazinam | Botrytis cinerea | Mycelial growth: 0.0018 - 0.0487 | [12] |

| Fluopyram | Fusarium virguliforme | Mean EC50 = 3.35 | [13] |

Experimental Protocol: Synthesis of Fluazinam

Fluazinam is synthesized via a condensation reaction involving an aminated trifluoromethylpyridine intermediate.[14][15]

Step 1: Amination of 2,3-dichloro-5-trifluoromethylpyridine

-

Charge a high-pressure autoclave with 2,3-dichloro-5-trifluoromethylpyridine and an ether solvent like tetrahydrofuran (THF).

-

Seal the autoclave and purge with nitrogen.

-

Introduce liquid ammonia into the system (e.g., 5-10 equivalents).

-

Heat the reactor to 70-100°C and maintain the pressure for 28-32 hours.

-

Monitor the reaction for the consumption of the starting material using HPLC.

-

After completion, cool the reactor and vent the excess ammonia.

-

The resulting solution contains 2-amino-3-chloro-5-trifluoromethylpyridine.

Step 2: Condensation with 2,4-dichloro-3,5-dinitro-trifluorotoluene

-

To the reaction mixture from Step 1, add 2,4-dichloro-3,5-dinitro-trifluorotoluene.

-

Add a base (e.g., potassium carbonate) to facilitate the condensation reaction.

-

Heat the mixture and stir until the reaction is complete, as monitored by TLC or HPLC.

-

After completion, cool the mixture and add water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude Fluazinam from a suitable solvent to obtain the pure product.

Mechanism of Action: Fluopicolide and Fluopyram

Fluopicolide: This fungicide exhibits a unique mode of action by disrupting the spectrin-like proteins in oomycete pathogens. This leads to the delocalization of these proteins, compromising the integrity of the cytoskeleton and cell membrane, ultimately causing cell lysis.[16][17][18]

Caption: Mechanism of action of Fluopicolide.